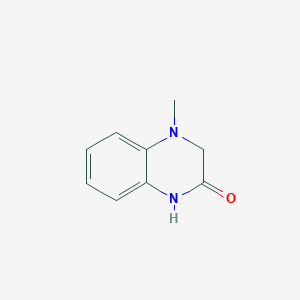

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have shown significant potential in cancer research. For instance, a study by Cui et al. (2017) revealed that certain derivatives of this compound exhibited potent antiproliferative activity against a panel of human tumor cell lines. These compounds also demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, suggesting their potential as novel tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Enzyme Interaction Studies

The compound and its derivatives have been investigated for their interactions with enzymes. A study by Li and Townshend (1997) synthesized derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one as potential substrates for horseradish peroxidase (HRP), providing insights into their utility in enzymology (Li & Townshend, 1997).

Synthesis and Chemical Applications

Significant research has been conducted on the synthesis of compounds derived from 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Choi and Coldham (2019) reported on the synthesis of pyrroloquinoxalinones using a derivative of this compound, highlighting its role in novel synthetic methodologies (Choi & Coldham, 2019). Additionally, research by Dobiáš et al. (2017) focused on the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives, demonstrating its versatility in chemical synthesis (Dobiáš et al., 2017).

Photocatalytic Applications

The compound's derivatives have also been explored in photocatalytic applications. Akula et al. (2018) developed a photocatalyzed oxidative coupling reaction using 4-alkyl derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, indicating potential applications in green chemistry and photocatalysis (Akula et al., 2018).

Anticonvulsant Activity

Some studies have explored the anticonvulsulsant potential of derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. El-Helby et al. (2017) synthesized and evaluated a series of derivatives for their anticonvulsant activities, demonstrating that some compounds showed significant binding affinities toward AMPA receptors and exhibited high anticonvulsant activities in animal models (El-Helby et al., 2017).

Catalytic Applications

Further, the compound has been used in catalytic applications. Wan, Wang, and Huo (2021) developed a copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones, providing a practical approach to the synthesis of pharmaceutical active 3-aminoquinoxalinones (Wan, Wang, & Huo, 2021).

Radioactive Tracer Development

In the field of medical imaging, Ibrahim et al. (2018) prepared and evaluated a radioiodinated quinoxaline derivative for brain imaging, demonstrating its potential as a stable tracer with high brain uptake (Ibrahim et al., 2018).

Eigenschaften

IUPAC Name |

4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-9(12)10-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTXKMRWMTUZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513474 | |

| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

CAS RN |

67074-63-9 | |

| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

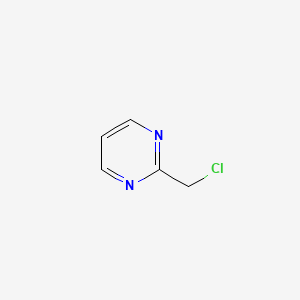

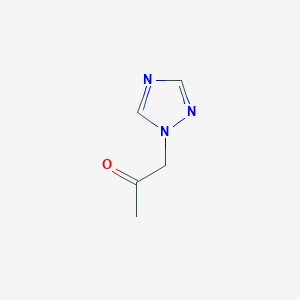

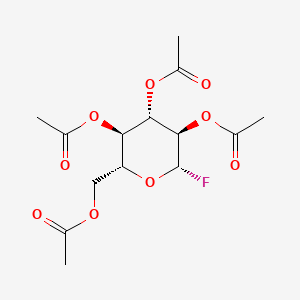

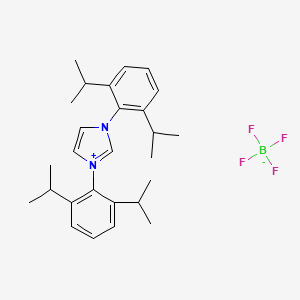

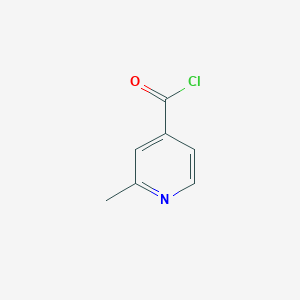

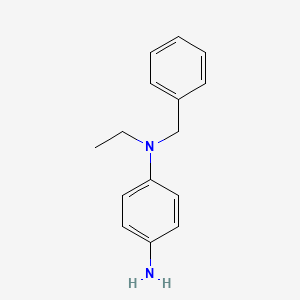

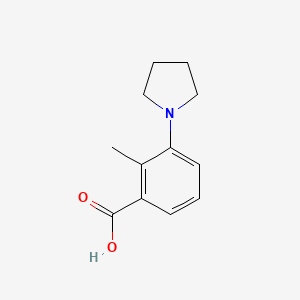

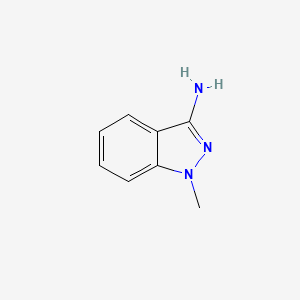

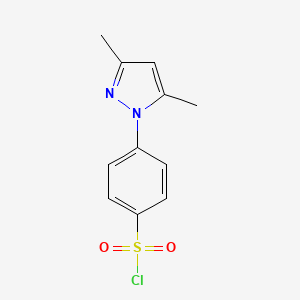

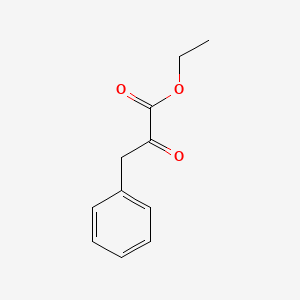

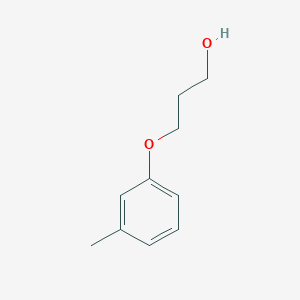

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)

![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)